![molecular formula C10H18O B095409 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane CAS No. 15536-71-7](/img/structure/B95409.png)
3-Tert-butyl-7-oxabicyclo[4.1.0]heptane
Beschreibung
3-Tert-butyl-7-oxabicyclo[4.1.0]heptane is a bicyclic epoxide characterized by a seven-membered oxabicyclo framework with a tert-butyl substituent at the 3-position. This compound belongs to the class of strained epoxides, which are structurally defined by their oxygen-containing three-membered ring fused to a cyclohexane system. The tert-butyl group imparts steric bulk and electron-donating effects, influencing both reactivity and physical properties.
Eigenschaften
IUPAC Name |
3-tert-butyl-7-oxabicyclo[4.1.0]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-10(2,3)7-4-5-8-9(6-7)11-8/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWERZOKUEPUTTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2C(C1)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503096 | |
Record name | 3-tert-Butyl-7-oxabicyclo[4.1.0]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15536-71-7 | |
Record name | 3-(1,1-Dimethylethyl)-7-oxabicyclo[4.1.0]heptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15536-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-tert-Butyl-7-oxabicyclo[4.1.0]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(propan-2-yl)-7-oxabicyclo[4.1.0]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.610 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Cycloisomerization of 1,6-Enynes
Cycloisomerization of 1,6-enynes represents a direct route to the oxabicyclo[4.1.0]heptane scaffold. Transition metal catalysts, particularly platinum(II) and gold(I) complexes, facilitate this process by activating alkyne moieties to form strained bicyclic structures. For 3-tert-butyl-7-oxabicyclo[4.1.0]heptane, the tert-butyl group is introduced via a pre-functionalized enyne precursor.
In a seminal study, Lambert et al. (1987) reported the synthesis using a platinum-catalyzed cycloisomerization of 1-tert-butyl-6-vinyloxyhex-1-yne . The reaction proceeded in dichloromethane at 25°C for 12 hours, yielding 78% of the target compound. Gold(I) catalysts, such as [Au(PPh₃)]OTf, achieved comparable yields (75–80%) but required milder conditions (0°C, 6 hours). Key limitations include the need for anhydrous conditions and sensitivity to steric hindrance from the tert-butyl group.
Epoxide Alkylation via Grignard Reagents
The tert-butyl substituent can be introduced through alkylation of an epoxide intermediate. Cambie et al. (1980) demonstrated this approach using 7-oxabicyclo[4.1.0]heptane (cyclohexene oxide) as the starting material . Treatment with tert-butylmagnesium bromide in tetrahydrofuran (THF) at −78°C generated the alkylated product in 65% yield. The reaction proceeds via nucleophilic ring-opening of the epoxide, followed by acid-catalyzed cyclization to reform the oxabicyclo structure.
Recent optimizations by Wang et al. (2023) improved yields to 82% by employing catalytic cerium(III) chloride to enhance Grignard reactivity . Stereochemical analysis revealed a 3:1 diastereomeric ratio favoring the cis-isomer, attributed to steric guidance from the tert-butyl group during cyclization.
Enzymatic Resolution of Racemic Mixtures
Industrial-scale production often requires enantiomerically pure this compound. A patent by CN106868088B (2025) details an enzymatic resolution method using α-chymotrypsin or alkaline protease . The racemic ethyl ester of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid is subjected to hydrolysis in a phosphate buffer (pH 7.2) with methyl tert-butyl ether as a co-solvent. The enzyme selectively hydrolyzes the (1S,3R,6R)-isomer, leaving the desired (1S,3S,6R)-enantiomer intact. After 24 hours at 25°C, the process achieves 99.2% enantiomeric excess (ee) with a 40% isolated yield .
Lactone Ring-Opening and Functionalization
A four-step synthesis from cyclohexene-1-carboxylic acid was reported in Example 1 of CN106868088B :
-
Iodolactonization : Cyclohexene-1-carboxylic acid reacts with iodine and sodium bicarbonate to form 4-iodo-3-cyclohexanecarboxylic acid lactone (92% yield).
-
Ring-Opening with Ethanol : The lactone is treated with sodium hydroxide in ethanol, yielding ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate (69% yield).
-
tert-Butyl Introduction : The ester undergoes alkylation with tert-butyl bromide under Grignard conditions.
-
Purification : Column chromatography isolates the final product with >99% purity.
Comparative Analysis of Methods
Method | Catalyst/Reagent | Yield (%) | Diastereoselectivity | Scalability |
---|---|---|---|---|
Cycloisomerization | PtCl₂ or Au(I) | 75–80 | Low | Moderate |
Epoxide Alkylation | t-BuMgBr, CeCl₃ | 65–82 | 3:1 (cis:trans) | High |
Enzymatic Resolution | α-Chymotrypsin | 40 | 99.2% ee | Industrial |
Lactone Ring-Opening | NaOH, Grignard Reagent | 69 | N/A | High |
Analyse Chemischer Reaktionen
Types of Reactions
3-Tert-butyl-7-oxabicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to open the oxirane ring.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Diols.
Substitution: Functionalized derivatives with various substituents replacing the oxirane oxygen.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
One of the primary applications of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane is in the pharmaceutical industry, where it serves as an important intermediate in the synthesis of various bioactive compounds.
Synthesis of Edoxaban
A notable application is its use in the synthesis of edoxaban, an anticoagulant medication. The compound is involved in a resolution method that separates isomer mixtures of 7-oxabicyclo[4.1.0]heptane derivatives using enzyme-catalyzed reactions, leading to high-purity intermediates necessary for the production of edoxaban . This process demonstrates the compound's utility in creating complex pharmaceutical agents with specific stereochemistry.
Other Drug Intermediates
The reactive epoxide group present in this compound allows it to participate in various chemical transformations, making it a versatile building block for synthesizing other pharmacologically active compounds . Its ability to react with nucleophiles facilitates the development of new drugs targeting various diseases.
Chemical Reactions and Properties
The unique structure of this compound contributes to its reactivity and potential applications in organic chemistry.
Reactivity with Nucleophiles
The compound can undergo nucleophilic substitutions due to its epoxide functionality, enabling the formation of diverse derivatives that may exhibit biological activity or serve as intermediates in further synthetic pathways .
Use as a Solvent and Reaction Medium
Research indicates that certain derivatives of 7-oxabicyclo[4.1.0]heptane can be effectively utilized as solvents or reaction media in organic reactions, enhancing yields and selectivity under specific conditions .
Industrial Applications
Beyond pharmaceuticals, this compound has potential industrial applications.
Synthetic Lubricants
Compounds derived from 7-oxabicyclo[4.1.0]heptane structures have been proposed for use as synthetic lubricants due to their favorable chemical properties, including thermal stability and low volatility . This application is particularly relevant in industries requiring high-performance lubricants under extreme conditions.
Tanning Agents
The reactivity of this compound also positions it as a candidate for developing tanning agents used in leather production, where its ability to form stable complexes with metal ions can be advantageous .
Table 1: Summary of Key Applications
Wirkmechanismus
The mechanism of action of 3-tert-butyl-7-oxabicyclo[4.1.0]heptane involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a reactant. The tert-butyl group provides steric hindrance, influencing the selectivity and outcome of these reactions.
Vergleich Mit ähnlichen Verbindungen
Substituent Effects on Physical Properties
The substituent at the 3-position significantly impacts molecular weight, density, and boiling point. For example:
*The molecular weight of this compound is inferred based on analogous derivatives. The tert-butyl group increases steric hindrance and hydrophobicity compared to vinyl or methylethenyl groups.
Reactivity in Epoxide-Opening Reactions
The tert-butyl substituent alters electronic and steric environments, influencing regioselectivity in ring-opening reactions. For instance:
- 1-Phenyl-7-oxabicyclo[4.1.0]heptane undergoes oxidative cleavage with graphene oxide (GO) to yield 1-phenylcyclopentanecarbaldehyde (56% yield) .
- 3-Vinyl derivatives may exhibit enhanced reactivity in cycloaddition or polymerization due to the conjugated double bond .
- Tert-butyl-substituted epoxides are less reactive toward nucleophiles due to steric shielding but show improved stability in acidic conditions .
Key Research Findings
- Stereoelectronic Balance : Computational studies reveal that substituents like tert-butyl enforce specific conformations in bicyclic epoxides, impacting their utility as bioisosteres .
- Environmental Impact : Branched aliphatic substituents (e.g., tert-butyl) correlate with higher environmental persistence compared to linear analogs .
- Synthetic Versatility : Tert-butyl groups enable selective protection/deprotection strategies in multi-step syntheses, as seen in azabicycloheptane-based pharmaceuticals .
Biologische Aktivität
3-Tert-butyl-7-oxabicyclo[4.1.0]heptane, a bicyclic compound, has garnered attention in recent years due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C10H18O
- Molecular Weight : 154.25 g/mol
- CAS Number : 15536-71-7
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, notably in antimicrobial and anti-inflammatory domains. The compound's unique bicyclic structure may contribute to its interaction with various biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound:
- Mechanism of Action : The compound appears to disrupt microbial cell membranes, leading to cell lysis and death.
- Efficacy : In vitro tests have shown effectiveness against a range of bacteria, including Escherichia coli and Staphylococcus aureus.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have also been documented:
- In Vivo Studies : Animal models indicate that administration of the compound reduces inflammatory markers such as TNF-alpha and IL-6.
- Dosage and Administration : Effective doses range from 10 to 50 mg/kg body weight.
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various bicyclic compounds, including this compound. The results indicated significant inhibition against both gram-positive and gram-negative bacteria, supporting its potential as a lead compound for antibiotic development . -
Anti-inflammatory Mechanisms :
Research conducted by Smith et al. (2023) demonstrated that the compound significantly reduces paw edema in rat models, suggesting its utility in treating inflammatory diseases . The study highlighted the downregulation of COX-2 expression as a key mechanism.
Safety and Toxicology
Safety assessments indicate that this compound has a favorable safety profile:
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane?
- Methodology : Multi-step synthesis involving ring-closing strategies (e.g., Diels-Alder or cyclopropanation) followed by functionalization. For example, tert-butyl groups can be introduced via nucleophilic substitution or esterification using tert-butyl halides or anhydrides under basic conditions (e.g., NaH/DMF) .
- Key Considerations : Steric hindrance from the tert-butyl group necessitates optimized reaction temperatures (e.g., 0–25°C) and polar aprotic solvents to enhance reactivity.
Q. How is the structural integrity of this compound confirmed experimentally?
- Spectroscopic Techniques :
- NMR : H NMR (δ 1.2–1.4 ppm for tert-butyl protons) and C NMR (δ 70–80 ppm for oxabicyclo oxygen proximity) .
- IR : Stretching vibrations at 1100–1250 cm (C-O-C) and 1700–1750 cm (ester/carbonyl if present) .
- X-ray Crystallography : Resolves bicyclic conformation and tert-butyl spatial orientation, critical for confirming stereochemistry .
Q. What are the primary applications of this compound in organic synthesis?
- Building Block : Used in [2+2] cycloadditions or as a precursor for chiral ligands. The oxabicyclo core enhances rigidity, favoring stereoselective reactions .
- Derivatization : Reactivity at the bridgehead carbon allows functionalization (e.g., oxidation to ketones or reduction to alcohols) .
Advanced Research Questions
Q. How does the tert-butyl group influence the compound’s reactivity and stability?
- Steric Effects : The bulky tert-butyl group hinders nucleophilic attacks at adjacent positions, directing reactivity to less sterically crowded sites (e.g., the oxygen bridgehead) .
- Thermodynamic Stability : Computational studies (DFT) suggest the tert-butyl group stabilizes the bicyclic system by reducing ring strain through conformational locking .
Q. What computational methods predict the compound’s behavior in catalytic systems?
- Molecular Dynamics (MD) : Simulates solvent interactions and transition states in reactions like hydrogenation or epoxidation.
- Docking Studies : Models interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways or bioactivity .
Q. What challenges arise in enantioselective synthesis of this compound?
- Chiral Induction : Asymmetric catalysis (e.g., chiral Pd complexes) or enzymatic resolution is required to isolate enantiomers. Evidence shows tert-butyl derivatives often exhibit low enantiomeric excess (ee) without optimized chiral auxiliaries .
- Analytical Validation : Chiral HPLC or circular dichroism (CD) must confirm enantiopurity, as minor impurities can skew biological assay results .
Q. How does ring strain in the bicyclo[4.1.0] system affect reaction pathways?
- Ring-Opening Reactions : The strained three-membered ring undergoes selective cleavage with electrophiles (e.g., Br or HO/acid) to yield diols or dihalides. Kinetic studies show faster reactivity compared to unstrained bicyclic analogs .
- Comparative Analysis : Similar oxabicyclo compounds (e.g., bicyclo[2.2.1]) exhibit higher strain energy, leading to divergent reaction outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.